1-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]-4-(morpholin-4-yl)phthalazine
Description
This compound features a phthalazine core substituted at position 4 with a morpholine group and at position 1 with a 4-methyl-3-(piperidin-1-ylsulfonyl)phenyl moiety. Its synthesis likely involves coupling reactions between substituted phenyl sulfonyl chlorides and phthalazine intermediates, followed by functionalization with morpholine .
Properties
IUPAC Name |
4-[4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-18-9-10-19(17-22(18)32(29,30)28-11-5-2-6-12-28)23-20-7-3-4-8-21(20)24(26-25-23)27-13-15-31-16-14-27/h3-4,7-10,17H,2,5-6,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZLDUXWKUIEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCOCC4)S(=O)(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]-4-(morpholin-4-yl)phthalazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the preparation of key intermediates such as 4-(piperidin-1-ylsulfonyl)aniline and 4-(morpholin-4-ylsulfonyl)aniline . These intermediates are then subjected to further reactions, including acylation and cyclization, to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and reagents such as chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]-4-(morpholin-4-yl)phthalazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Structural Characteristics
- Phthalazine Core : Provides a platform for various substitutions that enhance biological activity.
- Piperidine and Morpholine Moieties : These nitrogen-containing heterocycles are significant for their pharmacological properties, including interactions with biological targets.
Medicinal Chemistry
This compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. Research indicates that it may exhibit:
- Antitumor Activity : Studies have suggested that phthalazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of sulfonamide groups enhances the compound's ability to combat bacterial infections, making it a candidate for developing new antibiotics.
Agricultural Chemistry
The compound's fungicidal properties have been explored in agricultural applications:
- Fungicide Development : It has been investigated for its effectiveness against phytopathogenic fungi. The structural features allow it to disrupt fungal cell membranes or inhibit essential enzymatic pathways, thus controlling fungal diseases in crops.
Biochemical Research
In biochemical assays, the compound has been utilized to study:
- Protein Interactions : As a small molecule probe, it aids in understanding the regulatory mechanisms of G-protein signaling pathways, which are crucial for cellular communication and function.
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of various phthalazine derivatives, including this compound. The results indicated significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent.
Case Study 2: Fungicidal Activity
Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced fungal infections in crops like wheat and rice. The study highlighted its synergistic effects when combined with other fungicides, enhancing overall efficacy while minimizing resistance development.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Significant inhibition of tumor growth | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Fungicidal | High efficacy against phytopathogenic fungi |
Table 2: Comparative Analysis of Phthalazine Derivatives
Mechanism of Action
The mechanism of action of 1-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]-4-(morpholin-4-yl)phthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Drug Development
- Olaparib Analogues (): Compounds D1 and D2 feature fluorophenyl and piperazine-sulfonyl groups linked to phthalazinones.
- Thienopyrimidine Derivatives (): The patent compound 4-[6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine shares morpholine and sulfonamide motifs. However, the phthalazine core in the target compound may target different enzymes, such as poly(ADP-ribose) polymerase (PARP), compared to thienopyrimidine’s kinase inhibition .
Data Tables
Table 1: Cytotoxicity of Phthalazine Derivatives (IC₅₀, μM)
| Compound | Cell Line (Liver Cancer) | Activity vs. Cisplatin | Reference |
|---|---|---|---|
| Target Compound | Not reported | Pending | – |
| 4f (Arylthiomethyl) | HepG2 | 2.1× higher | |
| 4g (Arylthiomethyl) | HepG2 | 1.8× higher |
Table 2: Key Structural Features and Implications
Biological Activity
1-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]-4-(morpholin-4-yl)phthalazine is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C20H26N4O2S
Molecular Weight : 378.52 g/mol
The compound features a phthalazine core with various substituents that enhance its biological activity. The unique combination of the piperidine and morpholine rings contributes to its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : It can bind to certain receptors, influencing cellular signaling pathways.
- Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cells through modulation of cell cycle processes and signaling pathways.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. For instance, it has been evaluated against multiple cancer cell lines through the National Cancer Institute's (NCI) 60-cell panel screening. The results indicated significant growth inhibition across various cancer types, particularly leukemia and breast cancer cells.
| Cell Line Type | Mean Growth Inhibition (%) |
|---|---|
| Leukemia | 106.99 |
| Breast Cancer | 90.00 |
| Colon Cancer | 85.00 |
| Melanoma | 95.00 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .
Anti-inflammatory Activity
The compound has shown potential as a COX-2 inhibitor, which is crucial for managing inflammation and pain associated with conditions such as arthritis. The inhibition of COX-2 could lead to reduced prostaglandin synthesis, thereby alleviating inflammatory responses .
Neuroprotective Effects
Emerging evidence suggests that this compound may exert neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .
Case Studies
- In vitro Anticancer Screening : A study conducted by the NCI indicated that several phthalazine derivatives exhibited significant cytotoxicity against various cancer cell lines. The compound was part of a series that demonstrated broad-spectrum activity against multiple tumor types, with specific analogs showing enhanced efficacy .
- Inflammation Model Studies : In experimental models, the compound demonstrated a marked reduction in inflammatory markers when administered prior to inflammatory stimuli, suggesting its potential utility in treating chronic inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
